molecular formula C13H17NO3 B15375625 [(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-YL]methanol

[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-YL]methanol

Cat. No.: B15375625
M. Wt: 235.28 g/mol
InChI Key: ZPRSXRGRMZPZQY-UHFFFAOYSA-N
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Description

[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a 2-methoxybenzoyl group at the 1-position of the pyrrolidine ring and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound’s stereochemistry at the 2-position (S-configuration) is critical for its interactions with biological targets. The 2-methoxybenzoyl moiety introduces aromaticity and electron-donating properties, which may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. Safety data indicate it is an irritant to eyes, skin, and respiratory systems (R36/37/38) .

Properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSXRGRMZPZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-YL]methanol is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO3
  • CAS Number : 207511-15-7
  • SMILES : CCOC(=O)C1CC(NC1)C(CO)C(=O)OC

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral properties and its role as a potential therapeutic agent in cancer treatment.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral effects. A study highlighted that certain derivatives can inhibit viral replication by targeting specific viral proteins or pathways. For instance, the compound was found to interfere with the interaction between viral proteins and host cell receptors, thereby preventing viral entry into cells .

Anticancer Properties

The compound has also shown promise in anticancer applications. It was tested for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer types, including breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions necessary for viral replication or tumor growth.
  • Induction of Apoptosis : By activating caspase pathways, it promotes programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : It may alter signaling cascades that are crucial for cell survival, particularly in cancer cells .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of viruses. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value comparable to established antiviral agents. The study concluded that this compound could serve as a lead for developing new antiviral therapies .

Study 2: Cancer Cell Line Testing

A comprehensive study on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. Flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after treatment with the compound. The findings suggest that it may be effective as part of combination therapy in cancer treatment regimens .

Data Tables

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound207511-15-7C13H17NO3Antiviral, Anticancer
StudyCell Line/OrganismIC50 (µM)Mechanism
Study 1Viral Assay5.0Viral entry inhibition
Study 2MCF-7 (Breast Cancer)12.0Induction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of [(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-yl]methanol vary primarily in substituents at the pyrrolidine ring’s 1-position, leading to differences in biological activity, physicochemical properties, and synthetic accessibility. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 2-Methoxybenzoyl (aromatic ester) C₁₃H₁₇NO₃ 235.28 Irritant; potential enzyme/receptor binding via aromatic interactions
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl (bulky aryl) C₂₃H₃₇NO 351.55 Cytotoxic (IC₅₀ = 2.5 µM); inhibits nutrient transporters in cancer cells
(S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol 4-Nitrophenyl (electron-withdrawing) C₁₁H₁₄N₂O₃ 222.24 High reactivity due to nitro group; potential prodrug or electrophilic intermediate
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl (aliphatic) C₉H₁₇NO 155.23 Synthesized in 86% yield; steric effects from cyclopropane
[(2S)-1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol 2-Methoxyethyl (ether) C₈H₁₇NO₂ 159.23 Higher polarity; improved aqueous solubility
(1-Benzylpyrrolidin-2-yl)methanol Benzyl (aromatic) C₁₂H₁₇NO 191.27 Moderate lipophilicity; potential for π-π interactions

Physicochemical Properties

  • Solubility : The methoxyethyl analog () and cyclopropylmethyl derivative () are more polar than the target compound, suggesting better solubility in polar solvents. The nitro group in ’s compound may reduce solubility due to increased molecular weight and crystallinity.

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